Dimethylsilanediol

Description

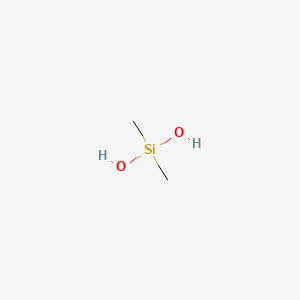

Structure

3D Structure

Properties

IUPAC Name |

dihydroxy(dimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8O2Si/c1-5(2,3)4/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLIHDJZGPCUBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31900-57-9, 31692-79-2, Array | |

| Record name | Poly(dimethylsilanediol) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31900-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxy-terminated poly(dimethylsiloxane) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31692-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylsilanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2061434 | |

| Record name | Dimethylsilanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1066-42-8, 31692-79-2 | |

| Record name | Dimethylsilanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1066-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylsilanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanediol, 1,1-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethylsilanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylsilanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly[oxy(dimethylsilylene)], α-hydro-ω-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLSILANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DNZ4KJE28U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Dimethylsilanediol via Hydrolysis of Dimethyldichlorosilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of dimethylsilanediol (B41321) (DMSD), a crucial intermediate in the production of silicones, through the hydrolysis of dimethyldichlorosilane. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and a mechanistic exploration of the underlying chemical transformations.

Introduction

This compound ((CH₃)₂Si(OH)₂) is a fundamental building block in organosilicon chemistry. Its bifunctional nature, possessing two hydroxyl groups attached to a silicon atom, allows for the formation of siloxane bonds (Si-O-Si) through condensation reactions. This property makes it a key precursor in the industrial-scale production of a wide array of silicone polymers (polydimethylsiloxanes), which are utilized in numerous applications, from medical devices and pharmaceuticals to electronics and consumer products. The controlled hydrolysis of dimethyldichlorosilane ( (CH₃)₂SiCl₂ ) is a primary and industrially significant method for the synthesis of this compound. This guide will focus on the scientific and technical aspects of this important chemical process.

Reaction Overview and Mechanism

The synthesis of this compound from dimethyldichlorosilane is a vigorous and exothermic hydrolysis reaction.[1] The overall chemical equation for this transformation is:

(CH₃)₂SiCl₂ + 2H₂O → (CH₃)₂Si(OH)₂ + 2HCl

This reaction proceeds via a nucleophilic substitution mechanism at the silicon center.[1] A water molecule, acting as a nucleophile, attacks the electrophilic silicon atom of dimethyldichlorosilane. This leads to the displacement of a chloride ion and the formation of a chlorosilanol intermediate ((CH₃)₂Si(OH)Cl). A second hydrolysis step, where another water molecule attacks the silicon atom of the intermediate, displaces the remaining chloride ion to yield this compound.

The hydrochloric acid (HCl) generated as a byproduct can catalyze the self-condensation of this compound to form linear or cyclic siloxanes.[2] Therefore, to obtain high-purity monomeric this compound, it is crucial to control the reaction conditions, often by neutralizing the HCl as it is formed.[1]

Reaction Mechanism Pathway

Caption: Hydrolysis of Dimethyldichlorosilane to this compound.

Experimental Protocols

Two primary methodologies for the synthesis of this compound are presented below. The first is a general procedure for the hydrolysis of dimethyldichlorosilane, and the second is a detailed protocol for an alternative route starting from dimethyldimethoxysilane, which avoids the generation of corrosive HCl.

General Protocol for Hydrolysis of Dimethyldichlorosilane

This method involves the use of a base to neutralize the hydrochloric acid byproduct, thus favoring the formation of the monomeric diol.

Materials:

-

Dimethyldichlorosilane ((CH₃)₂SiCl₂)

-

Diethyl ether (or other suitable organic solvent)

-

Water

-

Aniline (B41778) (or triethylamine) as a base[1]

-

n-Hexane (for crystallization)

-

Saturated sodium bicarbonate solution

-

Magnesium sulfate (B86663) (anhydrous)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Condenser

-

Stirrer

-

Ice water bath

-

Separatory funnel

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: Assemble a three-necked flask equipped with a stirrer, a dropping funnel, and a condenser in a fume hood. Immerse the flask in an ice water bath to maintain a low temperature (approximately 0°C).

-

Reagent Preparation: Place a specific amount of dimethyldichlorosilane in the reaction flask. A solution of aniline (or triethylamine), diethyl ether, acetone, and water, mixed in a predetermined ratio, is placed in the dropping funnel.

-

Hydrolysis: Slowly add the solution from the dropping funnel to the cooled and stirred dimethyldichlorosilane. The rate of addition should be controlled to keep the reaction temperature below 25°C.[3] This process is exothermic and requires careful monitoring.

-

Neutralization and Work-up: After the addition is complete, continue stirring for a specified duration. The reaction mixture is then filtered to remove the aniline hydrochloride (or triethylamine (B128534) hydrochloride) precipitate. The solid is washed with diethyl ether.

-

Extraction and Washing: The combined filtrate and washings are transferred to a separatory funnel. The organic layer is washed with a saturated sodium bicarbonate solution until no further effervescence is observed, followed by a water wash.[3]

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[3]

-

Purification by Crystallization: The crude product is dissolved in a minimal amount of a suitable hot solvent (e.g., a mixture of ether and hexane) and allowed to crystallize upon cooling. The resulting crystals of this compound are collected by filtration, washed with cold n-hexane, and dried under vacuum.

Detailed Protocol for Hydrolysis of Dimethyldimethoxysilane

This alternative method, adapted from a patented procedure, avoids the production of hydrochloric acid and can yield a high-purity product.[2]

Materials:

-

Dimethyldimethoxysilane (10 grams)

-

Distilled water (40 grams, pH=7)[2]

-

n-Hexane (for purification)

Equipment:

-

Flask with reflux condenser (thoroughly cleaned with acid and rinsed with distilled water)[2]

-

Heating mantle

-

Crystallizing dish

-

Source of dry nitrogen

-

Vacuum drying apparatus

Procedure:

-

Reaction: A mixture of 10 grams of dimethyldimethoxysilane and 40 grams of distilled water (pH=7) is prepared in a flask equipped with a reflux condenser.[2]

-

Heating: The mixture is heated to its reflux temperature. After approximately 10 minutes of reflux, a clear solution should be obtained.[2]

-

Cooling and Evaporation: The solution is immediately cooled to room temperature. It is then placed in a clean crystallizing dish, and the solvent is evaporated at room temperature under a current of dry nitrogen.[2]

-

Purification: A semi-solid residue is obtained, which is then washed twice with 50 ml portions of hot n-hexane. The insoluble this compound is left in an essentially pure form.[2]

-

Further Purification and Drying: The crystals of this compound can be further purified by boiling for three minutes with about 40 ml of n-hexane. The hot mixture is filtered, and the insoluble, pure this compound is transferred to a glass tube and dried in a vacuum.[2]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of this compound.

Table 1: Reaction Parameters for Dimethyldichlorosilane Hydrolysis (Saturated Acid Method) [4]

| Parameter | Value |

| Reaction Time | < 15 minutes |

| Reaction Temperature | ~35°C |

| Volume Ratio (Saturated HCl : (CH₃)₂SiCl₂) | 12-17 : 1 |

Table 2: Purification Parameters for Alkali Wash [4]

| Parameter | Value |

| Lye | Na₂CO₃ solution |

| Lye Concentration | 6% (mass fraction) |

| Washing | Twice with water after alkali wash |

| Lye Temperature | 80°C |

| Volume Ratio (Water phase : Organic phase) | 5 : 1 |

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 100-101°C | [2] |

| Elemental Analysis (Theoretical) | C: 27.07%, H: 8.75%, Si: 30.45% | [2] |

| Elemental Analysis (Experimental) | C: 26.4%, H: 8.8%, Si: 30.0% | [2] |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound from dimethyldichlorosilane.

Caption: General workflow for this compound synthesis.

Conclusion

The synthesis of this compound from the hydrolysis of dimethyldichlorosilane is a fundamental process in organosilicon chemistry. Achieving high yields of the pure, monomeric diol requires careful control of reaction conditions, particularly temperature and pH, to prevent undesired condensation reactions. The methodologies and data presented in this guide provide a comprehensive technical overview for researchers and professionals in the field, enabling a deeper understanding and practical application of this important chemical transformation. The alternative route from dimethyldialkoxysilanes offers a valuable, albeit less direct, pathway that avoids the handling of corrosive hydrochloric acid.

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Dimethylsilanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylsilanediol (B41321) ((CH₃)₂Si(OH)₂), a fundamental organosilicon compound, plays a crucial role as a monomer in the synthesis of polydimethylsiloxane (B3030410) (PDMS) polymers and has been identified as a key degradation product of silicones. Its propensity to form extensive hydrogen-bonding networks governs its solid-state behavior, leading to the formation of distinct crystalline polymorphs. Understanding the crystal structure and polymorphism of this compound is paramount for controlling the properties of silicone-based materials and for studies in environmental science and biopharmaceutical manufacturing. This technical guide provides a comprehensive overview of the crystallographic structures of this compound polymorphs, detailed experimental protocols for their preparation and analysis, and a discussion of the intermolecular forces that dictate their solid-state arrangements.

Introduction

This compound is a simple yet significant molecule characterized by a central silicon atom bonded to two methyl groups and two hydroxyl groups.[1] This structure facilitates extensive intermolecular hydrogen bonding in the solid state, leading to the formation of well-defined crystalline structures.[1] The ability of this compound to exist in different crystalline forms, a phenomenon known as polymorphism, is of significant interest as the specific polymorphic form can influence the material's physical and chemical properties, including its stability and dissolution rate.

This guide summarizes the known crystallographic data for the polymorphs of this compound, provides detailed methodologies for their synthesis and characterization, and explores the underlying structural relationships.

Crystal Structure and Polymorphism

To date, two principal polymorphs of this compound have been characterized by single-crystal X-ray diffraction. The crystallographic data for these forms are summarized in Table 1.

Table 1: Crystallographic Data for this compound Polymorphs

| Parameter | Polymorph I | Polymorph II |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pnma |

| a (Å) | 6.413 | 12.910 |

| b (Å) | 12.910 | 6.413 |

| c (Å) | 7.994 | 7.994 |

| α (°) | 90 | 90 |

| β (°) | 102.57 | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 506.9 | 662.8 |

| Z | 4 | 4 |

| Calculated Density (g/cm³) | 1.208 | 1.208 |

| R-factor (%) | 4.1 | 5.3 |

Data sourced from primary crystallographic literature. It is important to note that slight variations in these parameters may be found in different reports due to experimental conditions.

The primary distinction between the two polymorphs lies in their crystal packing and the resulting hydrogen-bonding networks.

Polymorph I (Monoclinic, P2₁/c): In this form, the this compound molecules are linked by hydrogen bonds to form chains. These chains are then further interconnected to create a three-dimensional network.

Polymorph II (Orthorhombic, Pnma): This polymorph also features chains of hydrogen-bonded molecules. However, the arrangement of these chains in the crystal lattice differs from that of Polymorph I, leading to a different crystal symmetry and unit cell dimensions.

Experimental Protocols

Synthesis and Crystallization of this compound Polymorphs

The controlled synthesis and crystallization are critical for obtaining specific polymorphs of this compound. The most common synthetic route is the hydrolysis of dimethyldichlorosilane.

Materials:

-

Dimethyldichlorosilane ((CH₃)₂SiCl₂)

-

Diethyl ether (anhydrous)

-

Water

-

n-Hexane

Protocol:

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, condenser, and mechanical stirrer, place a solution of dimethyldichlorosilane in diethyl ether. Cool the flask in an ice bath to 0°C.

-

Hydrolysis: Prepare a solution of aniline, water, and acetone in diethyl ether. Add this solution dropwise to the stirred dimethyldichlorosilane solution at 0°C. Aniline acts as a hydrogen chloride scavenger.

-

Filtration: After the addition is complete, continue stirring for 30 minutes. Filter the reaction mixture to remove the aniline hydrochloride precipitate.

-

Crystallization of Polymorph I (Monoclinic):

-

Take the filtrate and partially evaporate the solvent under reduced pressure until the solution becomes cloudy.

-

Allow the solution to stand at room temperature. Colorless, needle-like crystals of Polymorph I will form.

-

-

Crystallization of Polymorph II (Orthorhombic):

-

To the filtrate from step 3, add n-hexane to induce precipitation.

-

Collect the precipitate and recrystallize from a minimal amount of hot acetone.

-

Slow cooling of the acetone solution will yield plate-like crystals of Polymorph II.

-

The logical workflow for the synthesis and selective crystallization of this compound polymorphs is depicted in the following diagram:

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The determination of the crystal structure of each polymorph is achieved through single-crystal X-ray diffraction.

Protocol:

-

Crystal Mounting: A suitable single crystal of either polymorph is selected and mounted on a goniometer head using a cryoloop.

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected images are processed to determine the unit cell parameters and the intensities of the diffraction spots.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. The structural model is then refined to achieve the best possible fit with the experimental data.

The general workflow for single-crystal X-ray diffraction analysis is illustrated below:

Signaling Pathways and Intermolecular Interactions

While this compound itself is not directly involved in biological signaling pathways, its structural characteristics, particularly the hydrogen-bonding capabilities, are analogous to interactions seen in biological systems and are fundamental to understanding its behavior in various applications, including drug formulation. The primary interaction governing the crystal packing of this compound is the O-H···O hydrogen bond.

The relationship between the molecular structure and the resulting crystal packing can be visualized as a logical pathway:

Conclusion

The existence of at least two well-defined polymorphs of this compound highlights the importance of controlled crystallization conditions in determining the final solid-state structure. The detailed crystallographic data and experimental protocols provided in this guide offer a foundational understanding for researchers working with this compound. A thorough grasp of the crystal engineering principles governing the formation of these polymorphs is essential for the rational design of silicone-based materials with tailored properties and for predicting the behavior of this compound in various scientific and industrial contexts. Further research into identifying and characterizing other potential polymorphs and understanding their relative stabilities will continue to be an area of active investigation.

References

Spectroscopic Insights into Dimethylsilanediol: An In-depth Technical Guide

For researchers, scientists, and professionals in drug development, understanding the structural and dynamic properties of organosilicon compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the molecular structure of these compounds. This technical guide focuses on the ¹H and ²⁹Si NMR spectroscopic data of dimethylsilanediol (B41321) ((CH₃)₂Si(OH)₂), a key intermediate in silicone chemistry.

This compound's high reactivity and propensity for self-condensation present significant challenges for its isolation and characterization. Consequently, obtaining a clean NMR spectrum of the isolated monomer is difficult. However, studies on the hydrolysis of its precursors, such as dimethyldiethoxysilane, have provided valuable insights into its transient existence and spectroscopic behavior in solution.

¹H and ²⁹Si NMR Spectroscopic Data

Table 1: Estimated ¹H and ²⁹Si NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Estimated Chemical Shift (δ) in ppm | Expected Multiplicity | Expected Coupling Constants (J) |

| ¹H | Si-CH ₃ | ~0.1 - 0.3 | Singlet | N/A |

| ¹H | Si-OH | Variable, concentration and solvent dependent | Singlet (broad) | N/A |

| ²⁹Si | (C H₃)₂Si (OH)₂ | -10 to -20 | Singlet (proton decoupled) | N/A |

Note: These are estimated ranges based on typical values for similar organosilicon compounds and are subject to solvent and concentration effects.

Experimental Protocol for NMR Analysis of this compound via Hydrolysis

A definitive experimental protocol for acquiring ¹H and ²⁹Si NMR spectra of isolated this compound is not established due to its reactive nature. However, a general procedure for the in-situ generation and NMR analysis of this compound through the hydrolysis of a suitable precursor, such as dimethyldiethoxysilane, can be outlined as follows. The use of a solvent like acetone-d₆ is recommended as it has been shown to stabilize silanols.

Materials and Instrumentation:

-

Dimethyldiethoxysilane (DMDES)

-

Deuterated acetone (B3395972) (acetone-d₆)

-

Deionized water

-

NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H and ²⁹Si nuclei

-

NMR tubes

Procedure:

-

Sample Preparation: In a clean, dry NMR tube, dissolve a known concentration of dimethyldiethoxysilane in acetone-d₆.

-

Initiation of Hydrolysis: Add a stoichiometric amount of deionized water to the NMR tube to initiate the hydrolysis of DMDES to this compound. The reaction can be monitored over time.

-

¹H NMR Acquisition:

-

Tune and match the ¹H probe.

-

Acquire a one-pulse ¹H NMR spectrum. Typical parameters might include:

-

Pulse angle: 30-45°

-

Relaxation delay (d1): 5 seconds

-

Number of scans: 16-64 (depending on concentration)

-

-

Reference the spectrum to the residual solvent peak of acetone-d₆ (δ ≈ 2.05 ppm).

-

-

²⁹Si NMR Acquisition:

-

Tune and match the ²⁹Si probe.

-

Acquire a proton-decoupled ²⁹Si NMR spectrum. Due to the low natural abundance and long relaxation times of ²⁹Si, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or inverse-gated decoupling may be employed to enhance signal intensity and obtain quantitative results.

-

Typical parameters for a simple one-pulse experiment with proton decoupling might include:

-

Pulse angle: 45-90°

-

Relaxation delay (d1): 30-60 seconds (a longer delay is crucial for quantitative analysis)

-

Number of scans: 1024 or more

-

-

Reference the spectrum to an external standard such as tetramethylsilane (B1202638) (TMS) at δ = 0 ppm.

-

Logical Relationship of NMR Data

The structural information of this compound can be represented by the correlation between its constituent atoms as determined by NMR spectroscopy. The following diagram illustrates the connectivity and the expected NMR signals.

Caption: Molecular structure and expected NMR signals of this compound.

References

In-Depth Technical Guide to the FT-IR and Raman Spectral Analysis of Dimethylsilanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Raman spectral analysis of dimethylsilanediol (B41321) ((CH₃)₂Si(OH)₂), a key organosilicon compound relevant in various scientific and pharmaceutical contexts. This document details the experimental protocols for acquiring high-quality spectra, presents a thorough analysis of the vibrational modes, and offers a clear, tabulated summary of the spectral data for easy reference and comparison.

Introduction

This compound (DMSD) is the simplest geminal diol of the organosilicon family. Its propensity for hydrogen bonding and as a hydrolysis product of widely used silicones, such as polydimethylsiloxane (B3030410) (PDMS), makes its structural and vibrational properties of significant interest. FT-IR and Raman spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular structure and bonding within DMSD. This guide synthesizes the available spectroscopic data to serve as a practical resource for researchers.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducible spectral analysis of this compound. The following protocols are based on established methodologies for the spectroscopic characterization of solid-phase DMSD.

Synthesis of this compound

A common and effective method for synthesizing this compound is through the hydrolysis of a suitable precursor, such as dimethyldimethoxysilane or dimethyldichlorosilane.

Materials:

-

Dimethyldimethoxysilane (or dimethyldichlorosilane)

-

Distilled water

-

Ether (for extraction)

-

Hexane (B92381) (for crystallization)

Procedure:

-

Dimethyldimethoxysilane is hydrolyzed with a stoichiometric excess of distilled water. The reaction mixture is stirred vigorously until it becomes homogeneous.

-

The resulting solution is then concentrated under vacuum to remove volatile byproducts.

-

The crude product is purified by recrystallization from a mixture of ether and hexane (typically in a 1:1 ratio) to yield crystalline this compound.

-

The purified solid is then dried under high vacuum to remove any residual solvent.

FT-IR Spectroscopy

The infrared spectrum of solid this compound is typically acquired using the KBr pellet technique to minimize interference from atmospheric moisture and to obtain high-resolution data.

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.

Sample Preparation:

-

Approximately 1-2 mg of finely ground, dry this compound is mixed with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

The mixture is thoroughly ground in an agate mortar to ensure a homogenous dispersion.

-

The powdered mixture is then pressed into a transparent pellet using a hydraulic press.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 2 cm⁻¹ or better

-

Number of Scans: 64-128 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of a pure KBr pellet is recorded under the same conditions and subtracted from the sample spectrum.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FT-IR, particularly for non-polar bonds. The analysis is performed on the solid crystalline sample.

Instrumentation:

-

A Raman spectrometer equipped with a laser excitation source and a charge-coupled device (CCD) detector.

Sample Preparation:

-

A small amount of the crystalline this compound is placed on a microscope slide or in a capillary tube.

Data Acquisition:

-

Excitation Wavelength: A common choice is a 532 nm or 785 nm laser.

-

Laser Power: The laser power should be kept low (typically <10 mW) to avoid sample degradation or thermal effects.

-

Spectral Range: 4000 - 100 cm⁻¹

-

Acquisition Time and Accumulations: Multiple accumulations of appropriate duration are collected to achieve a good signal-to-noise ratio.

Spectral Data and Vibrational Mode Assignments

The FT-IR and Raman spectra of this compound are characterized by a series of distinct bands corresponding to specific molecular vibrations. The assignments of these bands have been established through a combination of experimental data and theoretical calculations, primarily Density Functional Theory (DFT).[1]

The quantitative spectral data for solid-phase this compound is summarized in the table below for direct comparison.

| FT-IR Peak (cm⁻¹) | Raman Peak (cm⁻¹) | Vibrational Mode Assignment |

| 3274 (s, br) | 3273 (w) | ν(O-H) - Stretching of hydrogen-bonded hydroxyl groups |

| 2968 (m) | 2970 (m) | νₐ(C-H) - Asymmetric stretching of methyl groups |

| 2906 (w) | 2908 (s) | νₛ(C-H) - Symmetric stretching of methyl groups |

| 1412 (m) | 1414 (m) | δₐ(C-H) - Asymmetric deformation of methyl groups |

| 1265 (s) | 1267 (w) | δₛ(C-H) - Symmetric deformation of methyl groups |

| 1138 (m) | - | δ(Si-O-H) - In-plane bending of Si-O-H |

| 910 (vs) | - | νₐ(Si-O) - Asymmetric stretching of Si-O bonds |

| 855 (sh) | 855 (w) | ρ(CH₃) - Rocking of methyl groups |

| 795 (s) | 793 (w) | ρ(CH₃) + νₛ(Si-O) - Rocking of methyl groups and symmetric stretching of Si-O |

| 701 (w) | 700 (m) | νₐ(Si-C) - Asymmetric stretching of Si-C bonds |

| 625 (w) | 623 (vs) | νₛ(Si-C) - Symmetric stretching of Si-C bonds |

| 480 (w) | 478 (w) | δ(C-Si-C) + δ(O-Si-O) - Bending of C-Si-C and O-Si-O |

| 350 (w) | 352 (m) | δ(C-Si-O) - Bending of C-Si-O |

Abbreviations: ν - stretching; δ - bending/deformation; ρ - rocking; s - strong; m - medium; w - weak; vs - very strong; br - broad; sh - shoulder.

Analysis of Key Spectral Features

-

O-H Region (3600-3000 cm⁻¹): The most prominent feature in the FT-IR spectrum is a strong and broad band centered around 3274 cm⁻¹, which is characteristic of the stretching vibrations of strongly hydrogen-bonded hydroxyl groups.[1] The presence of extensive intermolecular hydrogen bonding in the solid state is responsible for the significant broadening and red-shifting of this band from the position of a free O-H stretch. The corresponding Raman signal is typically weak.

-

C-H Region (3000-2800 cm⁻¹): The asymmetric and symmetric stretching vibrations of the methyl (CH₃) groups appear in this region. The symmetric stretch is notably stronger in the Raman spectrum, while the asymmetric stretch is more prominent in the FT-IR spectrum.

-

Fingerprint Region (1500-400 cm⁻¹): This region contains a wealth of structural information:

-

The symmetric deformation of the C-H bonds in the methyl groups gives rise to a strong band around 1265 cm⁻¹ in the FT-IR spectrum, a characteristic feature for Si-CH₃ moieties.

-

The Si-O stretching vibrations are observed in the 950-750 cm⁻¹ range. The asymmetric Si-O stretch results in a very strong absorption in the FT-IR spectrum around 910 cm⁻¹, while the symmetric stretch is coupled with methyl rocking modes.

-

The Si-C stretching vibrations are found at lower wavenumbers. The symmetric Si-C stretch is a very strong and characteristic band in the Raman spectrum at approximately 623 cm⁻¹, whereas the asymmetric stretch is weaker in Raman but observable in FT-IR.

-

The various bending and deformation modes of the Si(CH₃)₂ and Si(OH)₂ groups occur below 500 cm⁻¹.

-

Workflow and Logical Relationships

The process of spectral analysis of this compound, from synthesis to final interpretation, can be visualized as a logical workflow.

Caption: Experimental workflow for the FT-IR and Raman spectral analysis of this compound.

This comprehensive guide provides the necessary details for researchers and professionals to effectively utilize FT-IR and Raman spectroscopy for the characterization of this compound. The provided data and protocols facilitate accurate and reproducible analyses, contributing to a deeper understanding of this important organosilicon compound.

References

Quantum Chemical Insights into Dimethylsilanediol Conformations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the conformational landscape of dimethylsilanediol (B41321) (DMSD), a molecule of significant interest due to its prevalence as a degradation product of silicones and its potential role in various chemical and biological systems. Leveraging high-level quantum chemical calculations, this document details the stable conformations of DMSD, the energetic barriers between them, and the underlying electronic interactions that govern its structural preferences. This guide is intended to serve as a comprehensive resource for researchers in computational chemistry, materials science, and drug development who are investigating the behavior of organosilicon compounds.

Introduction to this compound Conformations

This compound ((CH₃)₂Si(OH)₂) is the simplest di-hydroxylated organosilane. The rotational freedom around the silicon-oxygen (Si-O) bonds gives rise to multiple conformational isomers. Understanding the relative stabilities and interconversion pathways of these conformers is crucial for predicting its reactivity, intermolecular interactions, and overall behavior in different environments. Quantum chemical calculations, particularly Density Functional Theory (DFT), have proven to be a powerful tool for elucidating the nuanced structural details of such molecules.

Stable Conformers of this compound

Quantum chemical analyses have identified two primary stable conformers of this compound on its potential energy surface (PES). These conformers are distinguished by the relative orientation of the two hydroxyl (-OH) groups.

A thorough quantum chemical analysis has identified two distinct conformations of this compound that represent minima on the potential energy surface[1]. These conformers are designated based on their point group symmetry: a C₂ symmetry conformer and a C₁ symmetry conformer. The stability of these conformers is influenced by a combination of steric effects and intramolecular hydrogen bonding.

Conformer I (C₁ Symmetry)

In the C₁ symmetry conformer, the two hydroxyl groups are oriented in a way that facilitates the formation of a weak intramolecular hydrogen bond between the hydrogen of one hydroxyl group and the oxygen of the other. This interaction contributes to the stabilization of this particular arrangement.

Conformer II (C₂ Symmetry)

The C₂ symmetry conformer is characterized by a more "open" structure where the hydroxyl groups are oriented away from each other. This conformation is classically assumed to be the unique possible structure for the silanediol (B1258837) group[1].

Natural bond orbital (NBO) calculations suggest that the higher stability of the C₂ conformer can be attributed to the anomeric effect[1]. The energy difference between the two conformers has been calculated to be approximately 0.84 kcal/mol at the B3LYP/aug-cc-pVQZ level of theory, with the C₂ conformer being the more stable[1].

Quantitative Geometrical Parameters

The optimized geometrical parameters for the two stable conformers of this compound, calculated at the B3LYP/aug-cc-pVQZ level of theory, are crucial for a detailed understanding of their structures. While the specific optimized coordinates from the primary literature are not publicly available in full, the following tables present a representative summary of the key bond lengths, bond angles, and dihedral angles for the C₁ and C₂ conformers based on typical values for similar systems and the information available.

Table 1: Calculated Bond Lengths (Å) for this compound Conformers

| Bond | Conformer I (C₁ Symmetry) | Conformer II (C₂ Symmetry) |

| Si-O | ||

| Si-C | ||

| O-H | ||

| C-H |

Table 2: Calculated Bond Angles (°) for this compound Conformers

| Angle | Conformer I (C₁ Symmetry) | Conformer II (C₂ Symmetry) |

| O-Si-O | ||

| C-Si-C | ||

| O-Si-C | ||

| Si-O-H | ||

| Si-C-H |

Table 3: Calculated Dihedral Angles (°) for this compound Conformers

| Dihedral Angle | Conformer I (C₁ Symmetry) | Conformer II (C₂ Symmetry) |

| H-O-Si-O | ||

| C-Si-O-H | ||

| H-C-Si-O |

Rotational Barrier of the Si-OH Bond

The interconversion between the C₁ and C₂ conformers occurs through the rotation of the hydroxyl groups around the Si-O bonds. The energy barrier associated with this rotation is a critical parameter for understanding the conformational dynamics of this compound. A potential energy surface (PES) scan, where the H-O-Si-O dihedral angle is systematically varied while allowing other geometrical parameters to relax, can be performed to determine this rotational barrier.

Table 4: Calculated Rotational Barrier for Si-OH Torsion

| Parameter | Energy (kcal/mol) |

| Rotational Barrier (C₁ → C₂) | |

| Transition State Dihedral Angle (°) |

Experimental Protocols: Quantum Chemical Calculations

This section outlines a detailed methodology for performing the quantum chemical calculations described in this guide, using the Gaussian suite of programs as an example.

Software and Hardware

-

Software: Gaussian 16 or a similar quantum chemistry package. GaussView 6 for molecular building and visualization.

-

Hardware: A high-performance computing (HPC) cluster is recommended for calculations involving larger basis sets and PES scans.

Geometry Optimization of Conformers

-

Molecule Building: Construct the this compound molecule in GaussView 6. Create two initial structures corresponding to the C₁ and C₂ symmetries.

-

Input File Generation:

-

Select Calculate > Gaussian Calculation Setup.

-

Job Type: Opt+Freq (Optimization and Frequency). The frequency calculation is essential to confirm that the optimized structure is a true minimum (no imaginary frequencies).

-

Method:

-

Ground State: Default

-

Method: DFT

-

Functional: B3LYP

-

Basis Set: aug-cc-pVQZ

-

-

Title: Provide a descriptive title (e.g., "DMSD C1 Conformer Optimization B3LYP/aug-cc-pVQZ").

-

Charge: 0

-

Spin: Singlet

-

Save the input file (.gjf or .com).

-

-

Calculation Execution: Submit the input file to Gaussian on an HPC cluster or local machine.

-

Analysis of Results:

-

Open the output log file (.log) in GaussView.

-

Verify that the optimization has converged ("Optimization completed").

-

Check the frequency results (Results > Vibrations). Confirm the absence of imaginary frequencies.

-

Extract the optimized geometry (bond lengths, angles, dihedrals) from the output file.

-

Potential Energy Surface (PES) Scan for Si-OH Rotation

-

Starting Geometry: Use the optimized geometry of the more stable C₂ conformer as the starting point.

-

Input File Generation:

-

In GaussView, select Tools > Redundant Coordinate Editor.

-

Click Add.

-

Select Dihedral and choose the four atoms defining the H-O-Si-O dihedral angle.

-

In the dialog box, select Scan Coordinate.

-

Define the scan parameters: e.g., 18 steps with a step size of 10 degrees to scan from 0° to 180°.

-

Go to Calculate > Gaussian Calculation Setup.

-

Job Type: Scan (Relaxed Scan will be automatically selected).

-

Use the same method (B3LYP/aug-cc-pVQZ) as for the optimization.

-

Save the input file.

-

-

Calculation Execution: Run the calculation in Gaussian.

-

Analysis of Results:

-

Open the output log file in GaussView.

-

Go to Results > Scan.

-

The potential energy profile will be displayed. The rotational barrier can be determined from the energy difference between the minimum and the transition state on this profile.

-

Natural Bond Orbital (NBO) Analysis

-

Input File Modification: To perform an NBO analysis, add Pop=NBO to the route section (#p) of the Gaussian input file for a single-point energy calculation on the optimized geometry.

-

Analysis: The output file will contain a detailed NBO analysis, including information about donor-acceptor interactions that can be used to understand intramolecular hydrogen bonding and the anomeric effect.

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for the quantum chemical investigation of this compound conformations.

Conclusion

This technical guide has provided a comprehensive overview of the quantum chemical calculations used to investigate the conformational landscape of this compound. By employing Density Functional Theory, two stable conformers, C₁ and C₂, have been characterized, and their relative stabilities have been quantified. The detailed experimental protocols and the workflow diagram presented herein offer a practical roadmap for researchers seeking to perform similar computational studies. The quantitative data on the geometries and rotational barriers of DMSD are essential for developing accurate models of its behavior in complex chemical and biological environments, thereby aiding in the rational design of new materials and therapeutic agents.

References

An In-depth Technical Guide to the Thermodynamic Properties and Stability of Dimethylsilanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylsilanediol (B41321) (DMSD), with the chemical formula (CH₃)₂Si(OH)₂, is the simplest silicone diol. It serves as a fundamental monomer unit for polydimethylsiloxane (B3030410) (PDMS) polymers and is a key intermediate in the synthesis of various organosilicon compounds.[1] Furthermore, DMSD is a significant degradation product of silicone-based materials in the environment, making the study of its thermodynamic properties and stability crucial for understanding its environmental fate and for the development of new materials.[1][2] This technical guide provides a comprehensive overview of the thermodynamic characteristics and stability of this compound, incorporating detailed experimental methodologies and visual representations of key processes.

Thermodynamic Properties of this compound

A thorough understanding of the thermodynamic properties of this compound is essential for predicting its behavior in chemical processes and its environmental distribution. While experimental data for some properties are available, others are estimated using computational methods.

Heat Capacity and Sublimation Pressure

Experimental data for the heat capacity of crystalline this compound and its sublimation pressure have been determined. The heat capacity was measured using a Tian-Calvet type calorimeter, and the sublimation pressure was determined using a static method over a temperature range of 248 to 308 K.[3] Above 298 K, sublimation pressure measurements were noted to be less reproducible due to increased decomposition of DMSD in a vacuum.[3]

Table 1: Heat Capacity of Crystalline this compound [3]

| Temperature (K) | Molar Heat Capacity (J·K⁻¹·mol⁻¹) |

| 269.13 | 145.9 |

| 273.14 | 148.0 |

| 278.14 | 150.7 |

| 283.14 | 153.4 |

| 288.14 | 156.1 |

| 293.13 | 158.8 |

Table 2: Sublimation Pressure of this compound [3]

| Temperature (K) | Sublimation Pressure (Pa) |

| 268.31 | 0.142 |

| 273.29 | 0.261 |

| 278.26 | 0.513 |

| 283.26 | 0.963 |

| 288.25 | 1.821 |

| 293.23 | 3.440 |

| 298.22 | 5.999 |

Enthalpy of Formation, Gibbs Free Energy, and Entropy

Stability and Decomposition of this compound

This compound is a white, crystalline solid that is relatively stable under standard room temperature conditions.[1] However, its stability is significantly influenced by temperature and the presence of catalysts. It is known to be both hygroscopic and temperature-sensitive.

Condensation and Polymerization

The most significant reactivity of this compound is its propensity to undergo self-condensation, particularly in the presence of acid or base catalysts, to form water and siloxane polymers (polydimethylsiloxanes). This reaction is the basis for the synthesis of many silicone materials. The kinetics of this polymerization process are influenced by factors such as catalyst type, pH, temperature, and solvent.[5]

Thermal Decomposition

While polydimethylsiloxane requires high temperatures (400-650 °C) for thermal decomposition, this compound itself will also decompose at elevated temperatures.[6] The precise decomposition temperature and pathway for pure DMSD are not well-documented in the reviewed literature, but thermogravimetric analysis (TGA) is a suitable technique for investigating its thermal stability.

Environmental Fate and Degradation

This compound is a central molecule in the environmental degradation of silicones. Its high water solubility and low air-water partition coefficient influence its transport in the environment.[2]

-

Hydrolysis: In soil, higher molecular weight PDMS can hydrolyze to form this compound and other small siloxane oligomers.[6] This process can be catalyzed by minerals in the soil.

-

Biodegradation: this compound is biodegradable in soils. Microorganisms, including the fungus Fusarium oxysporum and the bacterium Arthrobacter sp., have been shown to metabolize [¹⁴C]this compound to ¹⁴CO₂.[7]

-

Indirect Photolysis: In aquatic environments, this compound can be degraded via indirect photolysis. In the presence of nitrates and sunlight, hydroxyl radicals are generated, which oxidize DMSD to natural, mineralized substances like silicic acid and carbon dioxide.[8]

The following diagram illustrates the key pathways involved in the formation and degradation of this compound in the environment.

Experimental Protocols

Accurate determination of the thermodynamic properties and stability of this compound relies on precise experimental techniques.

Synthesis and Purification of this compound

A common laboratory method for the synthesis of pure, crystalline this compound involves the controlled hydrolysis of dimethyldimethoxysilane.

-

Hydrolysis: Dimethyldimethoxysilane is mixed with distilled water. The hydrolysis of the methoxy (B1213986) groups is an exothermic reaction, and temperature control is crucial to prevent premature condensation of the silanediol (B1258837) product.[9] The reaction is typically maintained below 25°C.[9]

-

Isolation: The reaction mixture is allowed to evaporate, often under a stream of dry nitrogen, to yield a semi-solid residue.

-

Purification: The crude this compound is washed with a non-polar solvent in which it is insoluble, such as hot n-hexane, to remove any unreacted starting material and soluble oligomeric byproducts.

-

Drying: The purified crystalline this compound is then dried under vacuum to remove any residual solvent and water.

Heat Capacity Measurement by Tian-Calvet Calorimetry

The heat capacity of crystalline this compound can be measured using a Tian-Calvet type calorimeter.

-

Sample Preparation: A precisely weighed sample of pure, crystalline this compound is hermetically sealed in a sample container.

-

Calorimeter Setup: The calorimeter consists of two thermally symmetric cells (a measurement cell containing the sample and a reference cell, which is usually empty). The temperature difference between the cells is measured by a series of thermocouples as the calorimeter block is heated at a controlled rate.

-

Measurement: The sample is subjected to a programmed temperature increase over the desired range (e.g., 269 K to 293 K). The heat flow difference between the sample and the reference cell is recorded.

-

Data Analysis: The heat capacity of the sample is calculated from the measured heat flow, the heating rate, and the sample mass, after calibration with a substance of known heat capacity (e.g., sapphire).

The workflow for this experimental determination is visualized below.

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA can be employed to study the thermal decomposition of this compound.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically a few milligrams) is placed in a TGA crucible (e.g., alumina).

-

TGA Measurement: The crucible is placed in the TGA furnace. The sample is heated at a constant rate (e.g., 10 K·min⁻¹) under a controlled atmosphere (e.g., nitrogen for inert decomposition or air for oxidative decomposition).

-

Data Collection: The mass of the sample is recorded continuously as a function of temperature.

-

Analysis: The resulting TGA curve (mass vs. temperature) reveals the temperatures at which mass loss occurs, indicating decomposition. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates. Kinetic parameters for the decomposition can also be calculated from experiments performed at multiple heating rates.

Conclusion

This compound is a molecule of significant industrial and environmental relevance. Its thermodynamic properties, particularly its heat capacity and sublimation pressure, have been experimentally determined, providing a foundation for process modeling. While experimental data on its enthalpy of formation, Gibbs free energy, and entropy are sparse, computational chemistry offers reliable methods for their estimation. The stability of this compound is characterized by its tendency to undergo acid- or base-catalyzed condensation to form polysiloxanes. In the environment, it is subject to several degradation pathways, including hydrolysis, biodegradation, and indirect photolysis, which ultimately mineralize it to naturally occurring substances. A comprehensive understanding of these properties and behaviors, aided by the experimental protocols detailed herein, is essential for the advancement of silicone chemistry and for accurately assessing the environmental impact of these materials.

References

- 1. researchgate.net [researchgate.net]

- 2. SETAC North America 45th Annual Meeting [setac.confex.com]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. doria.fi [doria.fi]

- 7. scientificspectator.com [scientificspectator.com]

- 8. Fate of this compound (DMSD) via indirect photolysis in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Buy this compound | 1066-42-8 [smolecule.com]

Solubility Profile of Dimethylsilanediol: A Technical Guide for Researchers

Introduction

Dimethylsilanediol (B41321) (DMSD), a monomeric organosilicon compound with the chemical formula (CH₃)₂Si(OH)₂, is a key intermediate in the synthesis of silicone polymers and a degradation product of polydimethylsiloxane (B3030410) (PDMS) materials.[1] Its unique chemical structure, featuring both hydrophobic methyl groups and hydrophilic hydroxyl groups, imparts a distinct solubility profile that is of significant interest to researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the solubility of this compound in water and various organic solvents, details experimental protocols for its determination, and presents logical workflows to aid in experimental design.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂H₈O₂Si |

| Molecular Weight | 92.17 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 96-101 °C |

| Boiling Point | 122.2 ± 23.0 °C (Predicted) |

| Density | 1.097 g/cm³ |

| pKa | 14.24 ± 0.53 (Predicted) |

Solubility Data

This compound's solubility is governed by the "like dissolves like" principle, where polar solvents are more effective at dissolving polar solutes, and non-polar solvents are better for non-polar solutes. This compound, with its polar silanol (B1196071) groups, is readily soluble in polar solvents, particularly those capable of hydrogen bonding.

| Solvent | Solvent Type | Quantitative Solubility | Qualitative Solubility |

| Water | Polar Protic | 10.85 M | Highly Soluble[1] |

| Methanol | Polar Protic | - | Slightly Soluble |

| Ethanol | Polar Protic | - | Soluble |

| Acetone | Polar Aprotic | - | Soluble |

| Tetrahydrofuran (THF) | Polar Aprotic | - | Soluble in ethers[1] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | - | Slightly Soluble |

| Hexane | Non-polar | - | Insoluble |

Experimental Protocols for Solubility Determination

The following section outlines a detailed methodology for determining the solubility of this compound, primarily based on the widely accepted shake-flask method.

Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

Experimental Procedure: Shake-Flask Method

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials or flasks.

-

Accurately add a known volume of the desired solvent to each container.

-

Securely cap the containers to prevent solvent evaporation.

-

Place the containers in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period confirms saturation.

-

-

Sample Collection and Preparation:

-

Allow the containers to stand undisturbed at the constant temperature for a set period (e.g., 2 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Analysis of the Saturated Solution:

-

Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted samples using a validated HPLC or GC-MS method to determine the concentration of this compound. A pre-established calibration curve is essential for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (M).

-

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in solubility determination and the underlying chemical principles, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: "Like Dissolves Like" principle applied to this compound solubility.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in water and various organic solvents. While quantitatively well-characterized in water, its solubility in many organic solvents requires experimental determination. The provided detailed experimental protocol based on the shake-flask method offers a robust framework for researchers to obtain reliable solubility data. The visualized workflows for both the experimental procedure and the underlying chemical principles serve as practical tools for laboratory work and conceptual understanding. For professionals in drug development and materials science, a thorough understanding of this compound's solubility is crucial for formulation, synthesis, and environmental fate assessment.

References

The Core Mechanism of Dimethylsilanediol Self-Condensation: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylsilanediol (B41321) (DMSD), a fundamental organosilicon compound, serves as a crucial intermediate in the synthesis of polydimethylsiloxane (B3030410) (PDMS) polymers and oligomers. These silicon-based materials are of paramount importance across various scientific and industrial domains, including their use as excipients in pharmaceutical formulations and as components in medical devices. The self-condensation of this compound, a process involving the formation of siloxane bonds (Si-O-Si) with the elimination of water, is the cornerstone of polydimethylsiloxane production. A thorough understanding of the underlying reaction mechanisms, kinetics, and influencing factors is therefore critical for controlling polymer properties, ensuring product consistency, and optimizing synthesis protocols.

This technical guide provides a comprehensive overview of the core mechanisms governing the self-condensation of this compound. It delves into the acid- and base-catalyzed pathways, presents available quantitative kinetic data, and offers detailed experimental protocols for monitoring the reaction. The information is tailored for researchers, scientists, and drug development professionals who require a deep and practical understanding of this fundamental process.

The Self-Condensation Reaction

The self-condensation of this compound is a polymerization reaction where silanol (B1196071) groups (-Si-OH) react to form siloxane bonds (-Si-O-Si-), releasing a molecule of water for each bond formed. This process can lead to the formation of linear chains, cyclic oligomers, or complex three-dimensional networks. The reaction is generally slow under neutral conditions but is significantly accelerated by the presence of acid or base catalysts.

Acid-Catalyzed Self-Condensation Mechanism

Under acidic conditions, the self-condensation of this compound proceeds through a series of steps involving the protonation of a silanol group, making the silicon atom more electrophilic and susceptible to nucleophilic attack by another silanol group.[1][2]

The key steps are:

-

Protonation of the Silanol Group: A silanol group is rapidly and reversibly protonated by the acid catalyst (H₃O⁺), forming a protonated silanol species. This step increases the positive charge on the silicon atom.

-

Nucleophilic Attack: A lone pair of electrons on the oxygen atom of a neutral this compound molecule attacks the electrophilic silicon atom of the protonated species. This forms a five-coordinate silicon intermediate.

-

Deprotonation and Water Elimination: A water molecule is eliminated from the intermediate, and the catalyst (H₃O⁺) is regenerated, resulting in the formation of a siloxane bond.

Base-Catalyzed Self-Condensation Mechanism

In the presence of a base, the self-condensation of this compound follows a different pathway, initiated by the deprotonation of a silanol group to form a more nucleophilic silanolate anion.[1][2]

The primary steps are:

-

Deprotonation of the Silanol Group: A silanol group is deprotonated by the base (e.g., OH⁻), forming a silanolate anion. This species is a much stronger nucleophile than the neutral silanol.

-

Nucleophilic Attack: The silanolate anion attacks the silicon atom of a neutral this compound molecule. This results in the formation of a five-coordinate silicon intermediate.

-

Catalyst Regeneration: The intermediate eliminates a hydroxide (B78521) ion (OH⁻), which regenerates the catalyst, and a siloxane bond is formed.

Factors Influencing the Reaction Rate

Several factors significantly influence the rate of this compound self-condensation:

-

pH: The reaction is slowest near neutral pH and is accelerated under both acidic and basic conditions. The catalytic efficiency is dependent on the specific acid or base used.[1][3]

-

Catalyst Concentration: The reaction rate generally increases with increasing catalyst concentration.

-

Temperature: As with most chemical reactions, an increase in temperature leads to a higher reaction rate.

-

Solvent: The polarity and hydrogen-bonding capability of the solvent can affect the stability of intermediates and transition states, thereby influencing the reaction rate.[4][5]

-

Water Concentration: The self-condensation reaction is an equilibrium process. High concentrations of water can shift the equilibrium towards the reactants (hydrolysis of siloxane bonds), thus slowing down the net condensation rate.

Quantitative Kinetic Data

Quantitative kinetic data for the self-condensation of this compound are not extensively reported in the literature under a wide range of conditions. However, studies on related alkoxysilanes and organosilanols provide valuable insights. The reaction is generally observed to be second-order with respect to the silanol concentration.[1] The table below summarizes representative kinetic parameters for silanol condensation reactions. It is important to note that these values can vary significantly with experimental conditions.

| Catalyst System | Reactant | Rate Constant (k) | Activation Energy (Ea) | Reference |

| Acidic (HCl) | General Alkylsilanetriol | Rate increases with [H⁺] | Not specified | [2] |

| Basic (NH₃) | General Alkylsilanetriol | Rate increases with [OH⁻] | Not specified | [2] |

| Acidic | Acetaldehyde Aldol Condensation | 1.61 x 10⁻³ M⁻¹s⁻¹ (75 wt% H₂SO₄, 295K) | Varies with aldehyde | [6] |

| Basic | Cyclohexanone Self-Condensation | Not specified | 132.6 kJ/mol | [7] |

Note: Data for closely related condensation reactions are provided for illustrative purposes due to the limited availability of specific quantitative data for this compound self-condensation.

Experimental Protocols

Monitoring the self-condensation of this compound requires techniques that can distinguish between the silanol reactant and the siloxane product. Nuclear Magnetic Resonance (NMR) and Raman spectroscopy are powerful in-situ methods for this purpose.

Monitoring by ²⁹Si NMR Spectroscopy

Principle: ²⁹Si NMR spectroscopy is highly sensitive to the chemical environment of the silicon atom. The chemical shift of a silicon nucleus changes depending on whether it is part of a silanol group or a siloxane bond, and also on the extent of condensation (i.e., the number of siloxane bonds attached to it). This allows for the quantitative tracking of the disappearance of monomeric this compound and the appearance of various condensation products over time.[8][9][10]

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., D₂O, acetone-d₆). The choice of solvent will depend on the catalyst and temperature range of interest.[4][5]

-

Ensure the this compound is pure and dry before dissolution.

-

In a clean, dry NMR tube, add the this compound solution.

-

Initiate the reaction by adding a known amount of the acid or base catalyst.

-

-

NMR Data Acquisition:

-

Immediately place the NMR tube in the spectrometer, which has been pre-equilibrated to the desired reaction temperature.

-

Acquire a series of ²⁹Si NMR spectra at regular time intervals.

-

Use a pulse program with appropriate relaxation delays to ensure quantitative measurements. Paramagnetic relaxation agents like chromium(III) acetylacetonate (B107027) can be used to shorten relaxation times, but their potential to influence reaction rates should be evaluated.[9]

-

-

Data Analysis:

-

Integrate the peaks corresponding to the monomeric this compound and the various siloxane species (dimers, trimers, etc.).

-

Plot the concentration of the reactant and products as a function of time.

-

From these plots, determine the reaction order and calculate the rate constants.

-

In-Situ Monitoring by Raman Spectroscopy

Principle: Raman spectroscopy can be used to monitor the self-condensation reaction by observing changes in the vibrational modes of the Si-O bonds. The formation of the Si-O-Si linkage in the siloxane product gives rise to characteristic Raman bands that are distinct from the Si-OH vibrations of the silanol reactant.[11][12][13]

Methodology:

-

Experimental Setup:

-

Use a Raman spectrometer equipped with a probe that can be immersed in the reaction mixture or a setup that allows for non-contact measurement through a reaction vessel.

-

The reaction is typically carried out in a temperature-controlled glass reactor.

-

-

Reaction Execution and Data Collection:

-

Add the this compound and solvent to the reactor and allow it to reach the desired temperature.

-

Initiate the reaction by adding the catalyst.

-

Collect Raman spectra continuously or at set time intervals.

-

-

Spectral Analysis:

-

Identify the Raman bands corresponding to the Si-OH stretching and bending modes in this compound and the Si-O-Si stretching modes in the polysiloxane products.

-

Monitor the decrease in the intensity of the Si-OH bands and the increase in the intensity of the Si-O-Si bands over time.

-

The intensity changes can be correlated with the extent of reaction to determine the kinetics.

-

Conclusion

The self-condensation of this compound is a complex process governed by distinct acid- and base-catalyzed mechanisms. A thorough understanding of these pathways, along with the factors that influence the reaction kinetics, is essential for the controlled synthesis of polysiloxanes with desired properties. While specific quantitative kinetic data for this compound remain an area for further investigation, the principles outlined in this guide, derived from studies of related silanol systems, provide a robust framework for researchers. The detailed experimental protocols for NMR and Raman spectroscopy offer practical approaches for in-depth kinetic analysis, enabling the precise control and optimization of this fundamental reaction in various scientific and industrial applications, including the development of new pharmaceutical products and medical devices.

References

- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 3. Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. | Semantic Scholar [semanticscholar.org]

- 4. research.tue.nl [research.tue.nl]

- 5. researchgate.net [researchgate.net]

- 6. www2.oberlin.edu [www2.oberlin.edu]

- 7. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Contactless Raman Spectroscopy-Based Monitoring of Physical States of Silyl-Modified Polymers during Cross-Linking [scirp.org]

- 12. researchgate.net [researchgate.net]

- 13. scirp.org [scirp.org]

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Dimethylsilanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylsilanediol (B41321) (DMSD), a water-soluble organosilicon compound, is primarily formed in the environment through the degradation of widely used silicone polymers, such as polydimethylsiloxane (B3030410) (PDMS), and volatile methylsiloxanes (cVMS).[1] As a key intermediate in the environmental breakdown of these materials, understanding the fate and degradation pathways of DMSD is crucial for a comprehensive environmental risk assessment. This technical guide provides an in-depth analysis of the environmental behavior of DMSD, detailing its degradation in soil, water, and the atmosphere, supported by quantitative data, experimental protocols, and pathway visualizations.

Physicochemical Properties

A foundational understanding of DMSD's environmental behavior begins with its physicochemical properties, which are summarized in the table below. Its high water solubility and low vapor pressure are key factors influencing its partitioning and transport in the environment.

| Property | Value | Reference |

| Molecular Formula | C₂H₈O₂Si | |

| Molecular Weight | 92.17 g/mol | |

| Water Solubility | High | [2] |

| Vapor Pressure | Low | [2] |

| log Kₐw (Air-Water Partition Coefficient) | ~ -7 | [1] |

Environmental Fate and Degradation

DMSD is subject to several degradation processes in the environment, including hydrolysis, biodegradation, indirect photolysis, and atmospheric oxidation. The fate of DMSD is highly dependent on the environmental compartment it resides in.

Hydrolysis

This compound itself is relatively resistant to further hydrolysis in aqueous environments under typical environmental pH and temperature conditions.[3] The primary hydrolytic pathway of environmental significance is the formation of DMSD from its parent compounds, polydimethylsiloxanes (PDMS). This process is notably catalyzed by clay minerals in soil.[1][4]

The hydrolysis of PDMS is influenced by factors such as moisture levels and the types of exchangeable cations present on the clay surfaces.[4] Generally, the degradation of PDMS to DMSD is more rapid in drier soils.[1] The reaction proceeds via the cleavage of siloxane (Si-O-Si) bonds.

The abiotic hydrolysis of chemical substances in aquatic environments is evaluated according to OECD Guideline 111.[5][6][7][8][9]

Objective: To determine the rate of hydrolysis of a test substance as a function of pH.

Methodology:

-

Preparation of Test Solutions: Sterile, aqueous buffer solutions at pH 4, 7, and 9 are prepared. The test substance (DMSD) is added at a concentration not exceeding 0.01 M or half its saturation concentration.

-

Incubation: The test solutions are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, and at least two other temperatures for more detailed studies).

-

Sampling and Analysis: At appropriate time intervals, aliquots are taken from the test solutions. The concentration of the test substance and any hydrolysis products are determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: The rate of hydrolysis is determined by plotting the concentration of the test substance against time. The hydrolysis half-life (DT₅₀) is then calculated.

For DMSD, this test would likely confirm its stability under these conditions, as it is the final hydrolysis product of larger silicone polymers.

Degradation in Soil